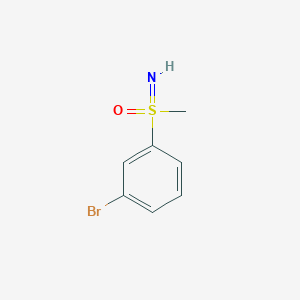
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a combination of fluorobenzyl, thioether, imidazole, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the nucleophilic substitution reaction between 3-fluorobenzyl chloride and thiourea to form the 3-fluorobenzylthiourea intermediate. This intermediate is then cyclized with glyoxal to form the imidazole ring. The final step involves the coupling of the imidazole derivative with thiophene-2-carboxylic acid chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the development of greener reaction conditions and solvents.
Análisis De Reacciones Químicas
Types of Reactions
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing imidazole and thiophene rings.
Biology: Potential use as a probe or inhibitor in biochemical studies due to its ability to interact with specific enzymes or receptors.
Medicine: Investigation as a potential therapeutic agent for various diseases, given the biological activity associated with imidazole and thiophene derivatives.
Industry: Use in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the imidazole ring suggests potential interactions with metal ions or heme groups, while the thiophene ring may contribute to its electronic properties and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
(2-((3-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
(2-((3-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone: Contains a methyl group instead of fluorine, potentially altering its lipophilicity and metabolic stability.
Uniqueness
The presence of the fluorine atom in (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS2/c16-12-4-1-3-11(9-12)10-21-15-17-6-7-18(15)14(19)13-5-2-8-20-13/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBXXKVCFDBRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)
![(2E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2493054.png)
![2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2493055.png)


![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)

![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)
